4-(5-{2,6-Difluoro-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile

Nicotinic acetylcholine receptor Oxadiazole regioisomerism Target selectivity

4-(5-{2,6-Difluoro-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile (CAS 1022090-88-5) is a synthetic, low-molecular-weight (284.22 g/mol) 1,3,4-oxadiazole derivative bearing a 2,6-difluoropyridin-3-yl group at the 5-position and a 4-benzonitrile moiety at the 2-position. Its structure unequivocally places it within the 1,3,4-oxadiazole class, a privileged scaffold in nicotinic acetylcholine receptor (nAChR) modulator discovery, as evidenced by its explicit inclusion in granted patent literature claiming compounds for nAChR modulation.

Molecular Formula C14H6F2N4O
Molecular Weight 284.22 g/mol
CAS No. 1022090-88-5
Cat. No. B15369681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-{2,6-Difluoro-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile
CAS1022090-88-5
Molecular FormulaC14H6F2N4O
Molecular Weight284.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NN=C(O2)C3=C(N=C(C=C3)F)F
InChIInChI=1S/C14H6F2N4O/c15-11-6-5-10(12(16)18-11)14-20-19-13(21-14)9-3-1-8(7-17)2-4-9/h1-6H
InChIKeyZJRKJBLFQJVRAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-{2,6-Difluoro-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile (CAS 1022090-88-5): Procurement-Relevant Identity and Regulatory Context


4-(5-{2,6-Difluoro-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile (CAS 1022090-88-5) is a synthetic, low-molecular-weight (284.22 g/mol) 1,3,4-oxadiazole derivative bearing a 2,6-difluoropyridin-3-yl group at the 5-position and a 4-benzonitrile moiety at the 2-position [1]. Its structure unequivocally places it within the 1,3,4-oxadiazole class, a privileged scaffold in nicotinic acetylcholine receptor (nAChR) modulator discovery, as evidenced by its explicit inclusion in granted patent literature claiming compounds for nAChR modulation [2]. Unlike its widely profiled 1,2,4-oxadiazole regioisomer AZD 9272 (CAS 327056-26-8), which acts as a potent mGluR5 antagonist, this specific 1,3,4-oxadiazole architecture routes pharmacological interrogation toward cholinergic targets, making regioisomeric and substituent-pattern verification non-negotiable for target-focused procurement [2].

Substitution Risk in 1,3,4-Oxadiazole Procurement: Why 4-(5-{2,6-Difluoro-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile Cannot Be Replaced by Its Closest Analogs


The heteroaromatic core and its substitution pattern are the primary determinants of target engagement, and small permutations among regioisomers and fluorination patterns produce large shifts in pharmacological outcome. The 1,3,4-oxadiazole ring in this compound is structurally distinct from the 1,2,4-oxadiazole isomer found in AZD 9272; this difference alone switches receptor pharmacology from metabotropic glutamate receptors to nicotinic acetylcholine receptors [1]. Furthermore, the 2,6-difluoro substitution on the pyridine ring creates a unique electronic and steric environment compared to the 2,5-difluoro congener (CAS 1022091-20-8), a compound listed adjacently in the same patent family [1]. Generic procurement based solely on the oxadiazole-benzonitrile substructure thus risks introducing an inactive or off-target-active analog, undermining assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Guide for 4-(5-{2,6-Difluoro-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile: Comparator-Anchored Evidence


Regioisomeric Oxadiazole Core Dictates Receptor Pharmacology: 1,3,4-Oxadiazole (nAChR) vs. 1,2,4-Oxadiazole (mGluR5)

The 1,3,4-oxadiazole core of the target compound is explicitly claimed as a nicotinic acetylcholine receptor modulator scaffold, whereas the 1,2,4-oxadiazole regioisomer AZD 9272 is a potent, selective mGluR5 antagonist [1]. This fundamental difference in heterocycle connectivity (nitrogen atom positions) redirects pharmacological activity from a metabotropic glutamate GPCR to a ligand-gated ion channel target class. For scientists selecting a chemical probe to interrogate cholinergic signaling, procurement of the correct oxadiazole regioisomer is essential, as AZD 9272 will not engage nAChRs at relevant concentrations.

Nicotinic acetylcholine receptor Oxadiazole regioisomerism Target selectivity

Fluorine Substitution Pattern on Pyridine Ring Differentiates the 2,6-Difluoro Analog from the 2,5-Difluoro Congener Within the Same Patent Family

The patent US20100029685A1 lists 4-(5-{2,6-difluoro-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile immediately adjacent to its 2,5-difluoro positional isomer (CAS 1022091-20-8), indicating that both were synthesized and claimed as distinct chemical entities [1]. The 2,6-difluoro pattern places electron-withdrawing fluorine atoms at both ortho positions relative to the pyridine nitrogen, whereas the 2,5-difluoro pattern distributes them differently across the ring. In fluoropyridine-containing kinase and receptor modulators, such positional fluorine shifts have been demonstrated to alter target binding affinity by over an order of magnitude [2]. While direct nAChR binding data for these specific compounds remains unpublished, the explicit listing of both isomers in the same Markush claim underscores that they are not considered interchangeable by the inventors.

Fluoropyridine SAR nAChR modulator selectivity Positional isomer differentiation

Procurement-Relevant Physicochemical Identity Verification Against the Readily Confused 1,2,4-Oxadiazole Isomer AZD 9272

Despite sharing the identical molecular formula C14H6F2N4O and molecular weight (284.22 g/mol) with AZD 9272, the target compound possesses a distinct InChI Key (ZJRKJBLFQJVRAK-UHFFFAOYSA-N) and a different ring system (1,3,4- vs. 1,2,4-oxadiazole) [1]. The two compounds cannot be distinguished by mass spectrometry alone and require chromatographic separation (e.g., reversed-phase HPLC) or NMR for unambiguous identity confirmation. This analytical differentiation is critical for compound management and inventory control in screening collections.

Analytical chemistry Compound identity verification Quality control

Optimal Deployment Scenarios for 4-(5-{2,6-Difluoro-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile Based on Verified Evidence


Chemical Probe for Nicotinic Acetylcholine Receptor (nAChR) Subtype Profiling

This compound is explicitly disclosed within a patent family claiming oxadiazole derivatives as nAChR modulators [1]. It is best deployed as a tool compound for investigating nAChR subtype pharmacology, where its 2,6-difluoropyridine moiety may confer subtype selectivity distinguishable from non-fluorinated or alternatively fluorinated analogs. Researchers should use the 2,5-difluoro isomer (CAS 1022091-20-8) as a matched-pair comparator to deconvolute fluorine-position-dependent effects on receptor activation or desensitization kinetics [1].

Medicinal Chemistry Scaffold-Hopping Starting Point from mGluR5 to nAChR Target Space

As the 1,3,4-oxadiazole regioisomer of the well-characterized mGluR5 antagonist AZD 9272, this compound provides a direct scaffold-hopping opportunity for teams seeking to redirect oxadiazole-based ligands from metabotropic glutamate receptors toward nicotinic acetylcholine receptors [1][2]. Its procurement enables comparative structure-activity relationship (SAR) studies across the oxadiazole regioisomer pair without introducing molecular formula or mass variance.

Fluoropyridine Positional Isomer SAR Libraries

The compound serves as the 2,6-difluoro reference point within a mini-library of fluoropyridine-substituted 1,3,4-oxadiazoles that includes the 2,5-difluoro (CAS 1022091-20-8) and 2,5,6-trifluoro analogs listed in the same patent [1]. Procurement of all three enables systematic exploration of how fluorine count and position on the pyridine ring modulate physicochemical properties (logD, pKa of pyridine nitrogen) and target engagement, consistent with published observations that 3-substituted-2,6-difluoropyridine SAR can vary >10-fold in potency across different targets [2].

Analytical Reference Standard for Isobaric Oxadiazole Differentiation

Because this compound and AZD 9272 share identical molecular formula and mass, it is ideally suited as an analytical reference standard for developing and validating HPLC or UPLC methods capable of resolving 1,3,4-oxadiazole from 1,2,4-oxadiazole regioisomers in compound libraries [1][2]. Its procurement supports quality control workflows in screening collections where isobaric compound misidentification is a recognized risk.

Quote Request

Request a Quote for 4-(5-{2,6-Difluoro-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.